molecular formula C23H22N2O3 B11697792 (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide

(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B11697792
M. Wt: 374.4 g/mol
InChI Key: LULDXDOUXVAEPB-LTGZKZEYSA-N
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Description

(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide is an organic compound that features a furan ring, a formamido group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the formamido group: This step involves the reaction of the furan derivative with a formamide derivative under controlled conditions.

    Attachment of the phenylethyl group: This is usually done through a substitution reaction where the phenylethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The formamido group can be reduced to form amine derivatives.

    Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced formamido groups.

    Substitution: Compounds with various functional groups replacing the phenylethyl group.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases and conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring and formamido group can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-17-9-11-19(12-10-17)22(26)25-21(16-20-8-5-15-28-20)23(27)24-14-13-18-6-3-2-4-7-18/h2-12,15-16H,13-14H2,1H3,(H,24,27)(H,25,26)/b21-16+

InChI Key

LULDXDOUXVAEPB-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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